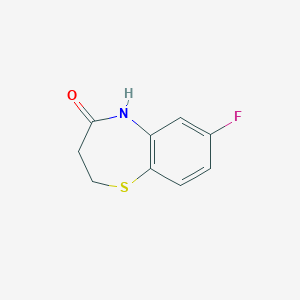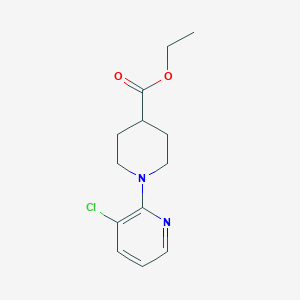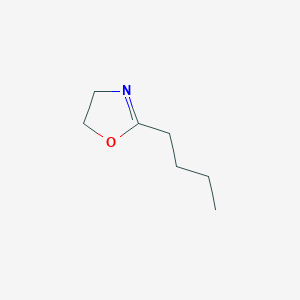
2-n-Butyl-2-oxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Butyl-2-oxazoline, also known as 2-Butyl-2-oxazoline, is a heterocyclic organic compound with the molecular formula C7H13NO. It is a member of the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butyl-2-oxazoline typically involves the cyclization of β-hydroxy amides. One common method is the reaction of butylamine with glyoxal in the presence of an acid catalyst, followed by cyclodehydration to form the oxazoline ring . Another approach involves the use of Deoxo-Fluor® for the cyclization of β-hydroxy amides at room temperature .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes to ensure high yield and purity. One such method involves the methanolysis of 2-cyanopyridine to afford methoxyimidate, followed by acid-catalyzed cyclization . This process is amenable to multi-gram scale synthesis and provides the target compound in high yield.
Chemical Reactions Analysis
Types of Reactions
2-n-Butyl-2-oxazoline undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under mild conditions.
Major Products Formed
Scientific Research Applications
2-n-Butyl-2-oxazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-n-Butyl-2-oxazoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, thereby facilitating various chemical transformations . Additionally, its unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
2-n-Butyl-2-oxazoline can be compared with other oxazoline derivatives, such as:
- 2-Methyl-2-oxazoline
- 2-Ethyl-2-oxazoline
- 2-Phenyl-2-oxazoline
- 2-Isopropenyl-2-oxazoline
Uniqueness
The uniqueness of this compound lies in its butyl substituent, which imparts distinct chemical properties and reactivity compared to other oxazoline derivatives. This makes it a valuable compound for specific applications in synthesis and catalysis .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-7-8-5-6-9-7/h2-6H2,1H3 |
InChI Key |
VERUITIRUQLVOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NCCO1 |
Related CAS |
25822-73-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
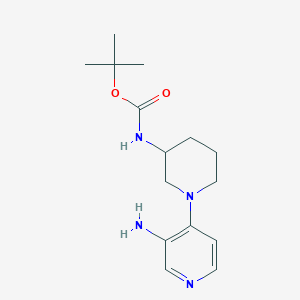
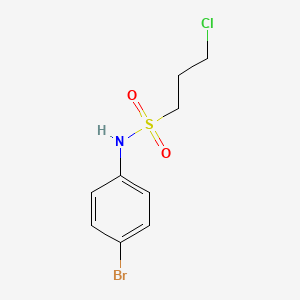
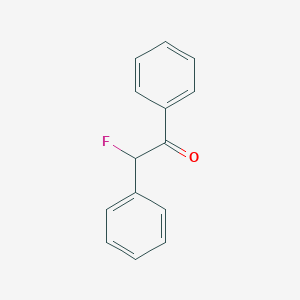
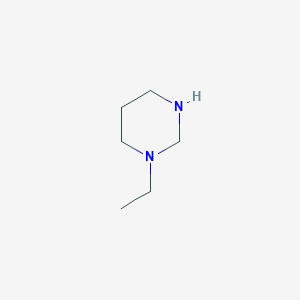

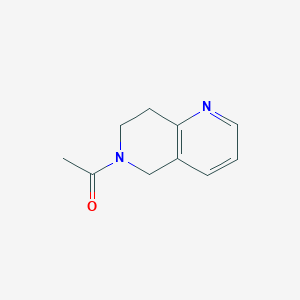
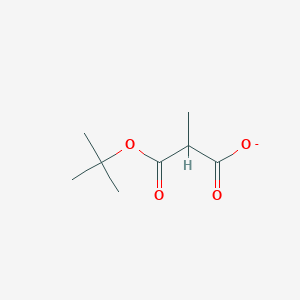

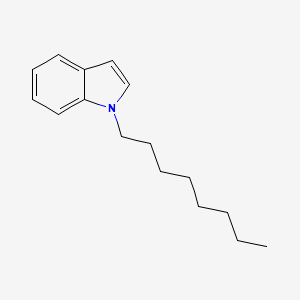
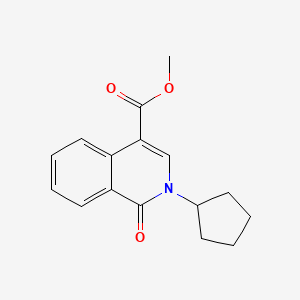
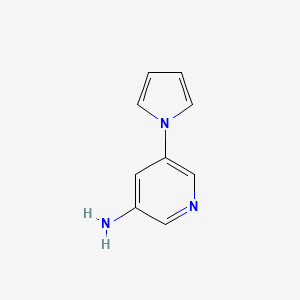
![1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carbonitrile](/img/structure/B8675985.png)
